(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Amidoxime Prodrugs Hydrolytic Stability Carbonate Esters

(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS 931960-70-2) is a synthetic organosulfur small molecule (C11H14N2O5S, MW 286.31 g/mol) belonging to the O-acylated amidoxime ether subclass. Its structure features an ethanimidamide backbone N-substituted with an ethoxycarbonyloxy (ethyl carbonate) group and C-substituted with a phenylsulfonyl moiety.

Molecular Formula C11H14N2O5S
Molecular Weight 286.31 g/mol
CAS No. 931960-70-2
Cat. No. B1438532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
CAS931960-70-2
Molecular FormulaC11H14N2O5S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCCOC(=O)ON=C(CS(=O)(=O)C1=CC=CC=C1)N
InChIInChI=1S/C11H14N2O5S/c1-2-17-11(14)18-13-10(12)8-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13)
InChIKeyDUXZWOLVOXTBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Structural Features of (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS 931960-70-2) for Procurement


(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS 931960-70-2) is a synthetic organosulfur small molecule (C11H14N2O5S, MW 286.31 g/mol) belonging to the O-acylated amidoxime ether subclass . Its structure features an ethanimidamide backbone N-substituted with an ethoxycarbonyloxy (ethyl carbonate) group and C-substituted with a phenylsulfonyl moiety . It is commercially supplied as a research chemical, typically at ≥95% purity, and is recognized as a key synthetic intermediate in medicinal chemistry programs, particularly those targeting amidine- or amidoxime-based pharmacophores .

Why Generic Amidoximes Cannot Substitute for the Ethoxycarbonyloxy Prodrug Form of (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide


Procurement of a generic phenylsulfonyl-substituted amidoxime (e.g., the free N'-hydroxy analog, CAS 17665-60-0) in place of the target O-ethoxycarbonyloxy derivative carries a high risk of failing to meet experimental objectives in prodrug programs. The ethoxycarbonyloxy (ethyl carbonate) group is not a passive structural appendage; it is a bioreversibly cleavable protecting group that masks the polar amidoxime hydroxyl, modulating lipophilicity (LogP), membrane permeability, and susceptibility to metabolic reduction by the mitochondrial amidoxime reducing component (mARC) enzyme system [1]. Literature on closely related amidoxime prodrug series demonstrates that the choice of the O-acyl substituent critically determines the rate of prodrug conversion, oral bioavailability, and pharmacokinetic profile [2]. Direct substitution with a non-prodrug amidoxime or an alternative O-acyl prodrug (e.g., O-acetyl or O-benzoyl analogs) is therefore not pharmacokinetically equivalent and will confound structure–activity relationship (SAR) interpretations and in vivo pharmacological readouts [3].

Quantitative Differentiation: (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide vs. Structural Analogs


Hydrolytic Stability: Ethoxycarbonyloxy Derivative vs. Acetyloxy Analog

The ethoxycarbonyloxy (ethyl carbonate) group on the target compound confers superior hydrolytic stability compared to the simpler acetyloxy (CH3COO-) analog, a key advantage for shelf-life and solution-phase experimental workflows. While specific kinetic data for the target compound are not publicly available, class-level evidence from O-acylamidoxime series indicates that carbonate esters (e.g., ethoxycarbonyloxy) undergo significantly slower non-enzymatic hydrolysis than acetate esters under physiological pH conditions, attributable to the reduced electrophilicity of the carbonate carbonyl relative to the ester carbonyl [1]. The hydrolytic half-life (t₁/₂) of N'-acetoxy-2-(phenylsulfonyl)ethanimidamide is projected to be substantially shorter than that of the target ethoxycarbonyloxy derivative, a distinction critical for reproducibility in in vitro assays.

Amidoxime Prodrugs Hydrolytic Stability Carbonate Esters

Partition Coefficient (LogP) Differentiation vs. Free N'-Hydroxy Analog

Masking the polar N'-hydroxy group of (1Z)-N'-hydroxy-2-(phenylsulfonyl)ethanimidamide (CAS 17665-60-0) with an ethoxycarbonyl moiety results in a significantly higher calculated octanol–water partition coefficient for the target compound. In silico prediction tools (e.g., XLogP3) return a LogP of approximately 0.8–1.2 for the target carbonate derivative versus approximately -0.2 to 0.3 for the free amidoxime [1]. This increase in lipophilicity, driven by shielding of the hydrogen-bond-donating hydroxyl, is consistent with established amidoxime prodrug design principles and is predictive of enhanced passive membrane permeability [2]. No experimentally measured LogD₇.₄ or PAMPA permeability data for either compound were located in the literature.

Lipophilicity Amidoxime Prodrugs Membrane Permeability

Synthetic Versatility: Utility as a Key Intermediate for Bioactive Sulfonimidamide Libraries

The target compound serves as a versatile precursor for generating sulfonimidamide-based compound libraries, a chemotype distinct from simple amidoximes that cannot undergo analogous diversification. Recent patent disclosures highlight N,N'-sulfonimidamides as emerging anticancer, anti-inflammatory, antifibrotic, and neuroprotective agents [1]. The ethoxycarbonyloxy leaving group and the sulfonyl moiety in the target compound facilitate chemoselective transformations (e.g., reduction, nucleophilic displacement, cyclization) that are inaccessible from the corresponding N'-hydroxy analog (CAS 17665-60-0) without additional protection/deprotection steps [2]. The free amidoxime requires separate O-protection prior to sulfonimidamide formation, adding synthetic steps and reducing overall yield.

Synthetic Intermediate Sulfonimidamide Medicinal Chemistry

Differentiation from O-Benzoyloxy and O-Methoxybenzoyloxy Analogs in Prodrug Activation Rate

Among O-acylated phenylsulfonyl ethanimidamide derivatives, the ethoxycarbonyloxy group is expected to display distinct enzymatic lability compared to aromatic acyl analogs such as N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide and N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide . Carbonate esters are known substrates for carboxylesterases (CES1/CES2), but their rate of enzymatic cleavage differs from that of benzoate esters, which are preferentially hydrolyzed by arylacetamide deacetylase (AADAC) and certain CES isoforms [1]. The ethyl carbonate moiety therefore offers a different in vivo activation time-course and tissue-specific cleavage profile compared to benzoyloxy-substituted analogs. Quantitative comparative enzyme kinetic data (kcat, Km) for the target compound versus these specific comparators are not available in the public domain.

Amidoxime Prodrug Carboxylesterase Activation Kinetics

Target Application Scenarios for (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide in Research and Development


Amidoxime Double-Prodrug Design for Oral Bioavailability Optimization

In drug discovery programs targeting amidine-containing pharmacophores with poor oral absorption, the target compound serves as a pre-activated 'double prodrug' intermediate. The ethoxycarbonyloxy group masks the amidoxime hydroxyl, while the amidoxime itself serves as a bioreversible mask for the basic amidine. The enhanced lipophilicity (ΔLogP ≈ +1.0 vs. free amidoxime) and controlled esterase-mediated activation provide a rational starting point for pharmacokinetic lead optimization [1].

Parallel Synthesis of Sulfonimidamide-Focused Compound Libraries

Medicinal chemistry teams pursuing sulfonimidamide-based therapeutic candidates (e.g., for oncology, inflammation, or neurodegeneration) can use the target compound as a key building block. Its pre-installed ethoxycarbonyloxy leaving group accelerates diversification, eliminating the need for additional hydroxyl protection/deprotection steps required when starting from (1Z)-N'-hydroxy-2-(phenylsulfonyl)ethanimidamide [2].

Structure–Activity Relationship (SAR) Studies of O-Acyl Amidoxime Prodrugs

For research programs systematically comparing the influence of the O-acyl group on prodrug performance, the target ethoxycarbonyloxy derivative fills a critical gap among commercially available analogs. It provides the carbonate ester data point alongside acetate, benzoate, and other acyl variants, enabling comprehensive SAR mapping of hydrolytic stability, enzymatic activation rate, and membrane permeability [3].

Reference Standard for Analytical Method Development in Prodrug Metabolism Studies

The well-defined structure and commercial availability at ≥95% purity make the target compound suitable as an analytical reference standard for developing and validating HPLC, LC-MS/MS, or UPLC methods aimed at quantifying amidoxime prodrugs and their metabolites in biological matrices. This application is supported by the established use of structurally related ethoxycarbonyloxy amidoximes in pharmacokinetic and metabolism studies [4].

Quote Request

Request a Quote for (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.